Product packaging for Lauroyl-L-carnitine-d3 Hydrochloride(Cat. No.:)

Lauroyl-L-carnitine-d3 Hydrochloride

Cat. No.: B1159847
M. Wt: 382.98
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope-Labeled Acylcarnitines in Biochemical Inquiry

In the field of biochemical analysis, particularly metabolomics, the accurate quantification of endogenous molecules is paramount. Stable isotope-labeled (SIL) compounds, such as Lauroyl-L-carnitine-d3 Hydrochloride, are indispensable for achieving this precision. acanthusresearch.com The key to their utility lies in their chemical behavior, which is nearly identical to the naturally occurring (unlabeled) analyte, yet their increased mass allows them to be distinguished by a mass spectrometer. acanthusresearch.com

This characteristic makes SIL compounds ideal internal standards in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. caymanchem.comacanthusresearch.com When a known quantity of the SIL internal standard is added to a biological sample at the beginning of the analytical process, it experiences the same processing variations as the target analyte, including degradation, extraction inefficiencies, and matrix effects that can suppress or enhance the signal. scispace.com By comparing the signal of the analyte to the signal of the co-eluting SIL internal standard, researchers can correct for these variations and achieve highly accurate and reproducible quantification. clearsynth.com

The use of deuterium-labeled standards is common due to cost-effectiveness. acanthusresearch.com However, careful consideration must be given to the position of the deuterium (B1214612) atoms to ensure they are not lost through chemical exchange with protons from solvents, which could compromise the accuracy of the results. acanthusresearch.comsigmaaldrich.com The stability of the label is a critical factor for a good SIL internal standard. acanthusresearch.com While challenges like the "deuterium isotope effect"—which can sometimes cause slight differences in retention time between the labeled and unlabeled compounds—can occur, SIL internal standards are widely considered the gold standard for quantitative bioanalysis. scispace.com

Overview of Lauroyl-L-carnitine in the Context of Lipid and Energy Metabolism Research

Lauroyl-L-carnitine, also known as C12 acylcarnitine, is an intermediate metabolite in the intricate process of fatty acid metabolism. youtube.com Acylcarnitines are formed when a fatty acid is attached to L-carnitine, an amino acid derivative. creative-proteomics.com This process is essential for transporting long-chain fatty acids from the cell's cytoplasm into the mitochondria, the cellular powerhouses where energy is produced. creative-proteomics.comcreative-proteomics.com

The "carnitine shuttle" is a critical mechanism for energy production. youtube.com Fatty acids with carbon chains longer than 12 are unable to cross the inner mitochondrial membrane on their own. nih.gov They must first be activated to acyl-CoA and then esterified to carnitine by the enzyme carnitine palmitoyltransferase 1 (CPT1). nih.gov The resulting acylcarnitine, such as lauroyl-L-carnitine, is then transported across the inner mitochondrial membrane. creative-proteomics.comyoutube.com Once inside the mitochondrial matrix, the fatty acyl group is transferred back to coenzyme A, and the fatty acyl-CoA enters the β-oxidation pathway. youtube.comyoutube.com This cyclical process breaks down the fatty acid into two-carbon units of acetyl-CoA, which then fuels the citric acid cycle to generate ATP, the cell's primary energy currency. creative-proteomics.comyoutube.com

Because of their central role, the levels of specific acylcarnitines in blood and tissues can serve as important biomarkers for the state of cellular metabolism. acs.orgnih.gov Dysregulation of acylcarnitine metabolism has been linked to various metabolic diseases. acs.orgresearchgate.net Consequently, studying the profiles of acylcarnitines, including lauroyl-L-carnitine, provides valuable insights into both normal physiological processes and the pathophysiology of inherited metabolic disorders known as fatty acid oxidation disorders (FAODs). creative-proteomics.comnih.gov The precise measurement of these compounds, facilitated by tools like this compound, is crucial for advancing research in these areas. caymanchem.com

Properties

Molecular Formula

C₁₉H₃₅D₃ClNO₄

Molecular Weight

382.98

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-1-propanaminium-d3 Chloride;  _x000B_(R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-1-propanaminium-d3 Chloride;  (-)-(3-Carboxy-2-hydroxypropyl)trimethyl-ammonium-d3 Chloride Laurate;  (-)-Lauric Acid

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling of Lauroyl L Carnitine D3 Hydrochloride

Methodologies for the Synthesis of Unlabeled Lauroyl-L-carnitine

The synthesis of unlabeled Lauroyl-L-carnitine hydrochloride is primarily achieved through the acylation of L-carnitine with lauroyl chloride. A common method involves using L-carnitine as the starting material and a suitable solvent such as acetic acid. google.com In this process, lauroyl chloride is added to the L-carnitine solution, and the reaction is typically carried out under heat. google.com Following the reaction, the solvent is removed, often by distillation under reduced pressure, and the crude product is precipitated, purified by crystallization, and dried to yield the final product. google.com

A detailed, two-step synthesis method has been described that is suitable for industrial-scale production with a high yield. google.com The initial step involves the reaction of L-carnitine with lauroyl chloride in acetic acid, followed by heating. After the reaction, the acetic acid is distilled off, and acetone (B3395972) is added to precipitate the crude product. google.com The second step is a purification process where the crude product is dissolved in a solvent like ethanol (B145695) or methanol (B129727), heated, and then filtered. google.com The solvent is partially removed by distillation, and acetone is again used to induce crystallization of the pure Lauroyl-L-carnitine hydrochloride. google.com This method is noted for its simplicity, low cost, and high yield, reportedly reaching at least 92%. google.com

C7H15O3N + C12H23ClO → C19H38ClNO4 google.com

Interactive Data Table: Synthesis of Unlabeled Lauroyl-L-carnitine Hydrochloride

Step Reactants Solvent(s) Key Process Outcome
1. Acylation L-carnitine, Lauroyl chloride Acetic acid Heating, Vacuum distillation, Precipitation with acetone Crude Lauroyl-L-carnitine hydrochloride
2. Purification Crude Lauroyl-L-carnitine hydrochloride Ethanol or Methanol, Acetone Dissolution, Heating, Filtration, Crystallization Pure Lauroyl-L-carnitine hydrochloride

Deuterium (B1214612) Labeling Approaches for Lauroyl-L-carnitine-d3 Hydrochloride

The introduction of deuterium into the Lauroyl-L-carnitine structure is a critical step for its use as an internal standard. medchemexpress.com The most common approach involves the use of a deuterated reagent during the synthesis of the carnitine moiety.

In this compound, the deuterium atoms are typically located on one of the methyl groups of the trimethylammonium moiety of the carnitine backbone. caymanchem.comnih.gov The formal name for this compound is (2R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-[(1-oxododecyl)oxy]-1-propanaminium, monochloride. caymanchem.com

The presence of these three deuterium atoms results in a mass shift of +3 Da compared to the unlabeled compound. caymanchem.com This mass difference is fundamental to its application as an internal standard in mass spectrometry (MS) based quantification, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). lumiprobe.comcaymanchem.com When a known amount of the deuterated standard is added to a sample, the ratio of the MS signal of the analyte (unlabeled Lauroyl-L-carnitine) to the signal of the internal standard (Lauroyl-L-carnitine-d3) allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response. chem-station.com

A key method for synthesizing L-carnitine-d3 involves the methylation of a demethylated L-carnitine precursor using a deuterated methylating agent, such as iodomethane-D3. google.com This process starts with the demethylation of L-carnitine. One patented method describes a two-step process to obtain the demethylated precursor. google.com First, L-carnitine is reacted with 2-hydroxyethylamine under heat to produce a crude demethylation product. This is then treated with a hydrochloric acid solution and heated to yield the demethylated L-carnitine hydrochloride. google.com

In the final and critical step for isotopic labeling, the demethylated L-carnitine is dissolved in a suitable solvent (such as acetonitrile, N,N-dimethylformamide, or dimethyl sulfoxide) and reacted with iodomethane-D3. google.com The reaction mixture is heated to drive the methylation, resulting in the formation of L-carnitine-d3. google.com The product is then purified, for instance, by crystallization from a solvent mixture like isopropanol (B130326) and acetone. google.com

To produce this compound, this deuterated L-carnitine-d3 would then be used as the starting material in the acylation reaction with lauroyl chloride, following a similar procedure as described for the unlabeled compound. google.com

Interactive Data Table: Synthesis of L-carnitine-d3

Step Starting Material Reagent(s) Solvent(s) Key Process Product
1. Demethylation L-carnitine 2-hydroxyethylamine - Heating Crude demethylated L-carnitine
2. Hydrolysis Crude demethylated L-carnitine Hydrochloric acid Water Heating, Reflux Demethylated L-carnitine hydrochloride

| 3. Deuteromethylation | Demethylated L-carnitine hydrochloride | Iodomethane-D3 | Acetonitrile, DMF, or DMSO | Heating, Crystallization | L-carnitine-d3 |

Advanced Analytical Methodologies Utilizing Lauroyl L Carnitine D3 Hydrochloride

Mass Spectrometry-Based Quantitative Techniques for Acylcarnitine Analysis

Mass spectrometry (MS) has become the gold standard for the analysis of acylcarnitines due to its high sensitivity and selectivity. nih.gov When coupled with chromatographic or flow-injection techniques, it allows for the robust quantification of these important metabolic intermediates. Lauroyl-L-carnitine-d3 Hydrochloride is specifically employed as an internal standard in these methods to ensure analytical accuracy. caymanchem.combroadpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of acylcarnitines from biological samples. researchgate.net This method offers the significant advantage of chromatographically separating different acylcarnitine species, including isomers that are critical for the differential diagnosis of metabolic diseases. restek.comrestek.com

In a typical LC-MS/MS workflow, a sample extract is injected into a liquid chromatograph, where compounds are separated on a column before entering the mass spectrometer. For acylcarnitine analysis, methods often utilize Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase columns, such as a Raptor ARC-18, to achieve separation within a short analysis time, often under 10 minutes. restek.com

This compound is added to samples during the preparation phase. nih.gov Because it is chemically identical to the target analyte (lauroyl-L-carnitine) but has a higher mass due to the deuterium (B1214612) atoms, it co-elutes with the analyte but is detected at a different mass-to-charge ratio (m/z). caymanchem.comescholarship.org This allows the instrument to distinguish between the analyte and the standard. In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure highly selective quantification. restek.comnih.gov

ParameterValueSource
Compound C12-Lauroyl-L-carnitine-D3 restek.comrestek.com
Precursor Ion (m/z) 347.3 restek.comrestek.com
Product Ion (m/z) 85.1 restek.comrestek.com
Analytical Technique LC-MS/MS restek.comrestek.com
Purpose Internal Standard for Quantification restek.comrestek.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS is more commonly used today for acylcarnitine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is another applicable technique. researchgate.net Acylcarnitines, being non-volatile quaternary ammonium (B1175870) compounds, require a chemical derivatization step to increase their volatility before they can be analyzed by GC. caymanchem.combroadpharm.com This process typically involves converting them into more volatile esters.

This compound can serve as an internal standard in GC-MS-based methods. caymanchem.combroadpharm.com It undergoes the same derivatization reaction as the endogenous lauroyl-L-carnitine. By comparing the peak area of the derivatized analyte to the peak area of the derivatized internal standard, quantitative analysis can be performed, correcting for any variability in the derivatization process or during the GC-MS injection and analysis. caymanchem.combroadpharm.com

Flow Injection Analysis-Mass Spectrometry (FIA-MS/MS) Protocols

Flow Injection Analysis-tandem Mass Spectrometry (FIA-MS/MS) is a high-throughput technique widely adopted for newborn screening programs. nih.govnih.gov Its primary advantage is speed; samples are injected directly into the mass spectrometer's ion source without prior chromatographic separation, allowing for analysis times of just 1-2 minutes per sample. nih.govshimadzu.com

In FIA-MS/MS protocols for acylcarnitine profiling, a cocktail of stable isotope-labeled internal standards, including standards for various chain-length acylcarnitines, is added to the sample (typically a dried blood spot extract). nih.govresearchgate.net this compound would be the specific internal standard used for the quantification of C12 (lauroyl) acylcarnitine in such a panel. The quantification is based on comparing the signal intensity of the analyte to its corresponding deuterated standard. nih.gov While this method is fast and effective for screening, its main limitation is the inability to separate isobaric compounds (isomers), which can sometimes lead to false positives that require confirmation by a more specific LC-MS/MS method. nih.govnih.gov

Role as an Internal Standard in Quantitative Metabolomics and Lipidomics

The fundamental purpose of using a stable isotope-labeled compound like this compound is to serve as an ideal internal standard. caymanchem.comcaymanchem.comcaymanchem.com An internal standard is a compound added to a sample in a known quantity to enable the precise and accurate quantification of a specific analyte. nih.gov

Precision and Accuracy Enhancement in Biomolecule Quantification

The use of a stable isotope-labeled internal standard is a cornerstone of the "stable isotope dilution" method, which dramatically enhances the precision and accuracy of quantification. nih.govnih.gov this compound is nearly identical to its endogenous counterpart in terms of chemical and physical properties (e.g., solubility, extraction recovery, and ionization efficiency). caymanchem.comgimitec.com

Therefore, during sample preparation and analysis, any loss of analyte due to extraction, handling, or instrument variability will be mirrored by a proportional loss of the internal standard. nih.gov Since quantification is based on the ratio of the analyte's mass spectrometry signal to the internal standard's signal, this ratio remains constant and accurate even if the absolute amount of sample analyzed varies. nih.gov This corrects for procedural errors and ensures high precision and reproducibility. bevital.no

StepUncorrected Measurement (Analyte Only)Corrected Measurement (Analyte + Internal Standard)
Initial Sample 100 units Analyte100 units Analyte, 100 units IS
Sample Loss (e.g., 20% during extraction) 80 units Analyte (Inaccurate)80 units Analyte, 80 units IS
Final Quantification Result: 80 (20% error)Ratio: 80/80 = 1.0 (Accurate)

Mitigation of Ion Suppression and Matrix Effects in Complex Biological Samples

Biological samples such as plasma, serum, and tissue extracts are inherently complex, containing a multitude of molecules like salts, lipids, and proteins. gimitec.comlongdom.org These co-eluting molecules can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." longdom.orgresearchgate.net This interference typically leads to ion suppression, where the analyte's signal is reduced, or less commonly, ion enhancement. nih.gov

Matrix effects are a major challenge in quantitative analysis as they can vary between samples and lead to significant inaccuracies. gimitec.comresearchgate.net this compound provides an effective solution to this problem. escholarship.org Because it co-elutes and shares identical physicochemical properties with the unlabeled lauroyl-L-carnitine, it is subjected to the exact same degree of ion suppression or enhancement from the sample matrix. nih.govnih.gov By calculating the ratio of the analyte signal to the internal standard signal, the unpredictable effects of the matrix are effectively normalized, ensuring that the final calculated concentration is accurate and reliable despite the complexity of the biological sample. gimitec.com

Sample Preparation Strategies for Labeled Acylcarnitine Analysis in Research Studies

The accurate quantification of acylcarnitines in biological matrices is fundamental to research into metabolic disorders. The analytical process is heavily reliant on robust sample preparation to isolate analytes from complex biological samples and prepare them for mass spectrometric analysis. This compound, a deuterated stable isotope-labeled internal standard, is a critical tool in these methodologies. caymanchem.comaptochem.com As an internal standard, it is added to samples at the beginning of the preparation process to mimic the behavior of the endogenous, non-labeled analyte, Lauroyl-L-carnitine. aptochem.com This allows for the correction of analyte loss during extraction and variability in instrument response, thereby ensuring high precision and accuracy in quantitative analysis. clearsynth.com Sample preparation strategies for acylcarnitines generally fall into two categories: those requiring a chemical derivatization step to enhance analytical sensitivity and those employing direct analysis techniques to increase throughput.

Extraction and Derivatization Techniques (e.g., Butylester Formation)

For many years, the standard approach for acylcarnitine analysis, particularly in newborn screening from dried blood spots (DBS), has involved a derivatization step. nih.gov This chemical modification is performed to improve the analytical characteristics of the acylcarnitine molecules, such as their ionization efficiency and chromatographic behavior. nih.gov A widely used method is the formation of butyl esters. nih.govnih.gov

The process typically begins with the extraction of acylcarnitines from the biological matrix (e.g., plasma, tissue, or a dried blood spot punch) using an organic solvent like methanol (B129727) or an acetonitrile/water mixture. nih.govrestek.com Following extraction, the supernatant is dried down. The derivatization is then carried out by adding a reagent such as n-butanol containing acetyl chloride (e.g., 5% v/v) and incubating the mixture at an elevated temperature (e.g., 60-65°C) for a set period (e.g., 15-30 minutes). nih.gov This reaction converts the carboxyl group of the acylcarnitines into their corresponding butylesters.

The key advantages of butylation include:

Increased Ionization Efficiency : Butylation has been shown to increase the ionization efficiency of acylcarnitines in positive electrospray ionization (ESI) mass spectrometry, leading to improved signal intensity and lower detection limits. nih.gov

Improved Chromatographic Separation : In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, derivatization can improve the separation of different acylcarnitine species, including the resolution of isobaric compounds (molecules with the same mass but different structures). nih.govnih.gov

Comprehensive Profiling : The derivatization approach has been successfully used to generate comprehensive acylcarnitine profiles from various sample types, with deuterated internal standards like Lauroyl-L-carnitine-d3 used to quantify their corresponding analytes. researchgate.net

However, this technique is not without its drawbacks. The derivatization process adds time and labor to the sample preparation workflow and can introduce variability. nih.govrestek.com Furthermore, the harsh acidic conditions required for butylation can sometimes cause partial hydrolysis of acylcarnitines, potentially leading to inaccuracies in the quantification of free carnitine. nih.gov

StepDescriptionExample Reagents/ConditionsSource
1. Extraction Analytes are extracted from the biological sample (e.g., plasma, DBS).Ice-cold methanol or 85:15 acetonitrile:water. nih.govrestek.com
2. Evaporation The extraction solvent is evaporated to concentrate the analytes.Vacuum concentration or nitrogen stream. nih.gov
3. Derivatization Dried extract is reconstituted in a butanol-acid mixture to form butyl esters.100 µL of n-butanol with 5% v/v acetyl chloride, incubated at 60°C for 20 min. nih.gov
4. Reconstitution The derivatized sample is evaporated again and reconstituted in a solvent compatible with the LC-MS/MS system.Methanol/water mixture. nih.gov

Direct Analysis Approaches (e.g., Paper Spray Mass Spectrometry without Derivatization)

To address the time-consuming nature of derivatization, significant research has focused on developing direct analysis methods. nih.gov These techniques aim to minimize sample pretreatment and analyze acylcarnitines in their native, underivatized form. nih.govwaters.comnih.gov This approach significantly increases sample throughput, which is crucial in settings like newborn screening. restek.com

One of the most promising direct analysis techniques is Paper Spray Mass Spectrometry (PS-MS) . nih.gov In this method, a small volume of the biological sample (e.g., 0.5 µL of serum or blood) is spotted directly onto a triangular paper substrate. nih.govnih.gov An internal standard solution, which would include this compound, is added. After the spot dries, a solvent is applied to the paper, and a high voltage is used to generate ions directly from the paper's tip, which are then analyzed by the mass spectrometer. nih.govresearchgate.net

The critical factors for successful direct analysis by PS-MS include:

Spray Solvent Composition : The choice of solvent is crucial for achieving optimal signal intensity. Research has shown that a mixture of methanol/water/formic acid (80:20:0.1) is effective for serum samples, while an acetonitrile/water (90:10) mixture is better suited for the more complex matrix of whole blood. nih.govnih.gov

Sample Volume : The amount of sample loaded onto the paper substrate affects signal quality, with studies identifying 0.5 µL as an optimal volume for specific paper types. nih.gov

The primary advantage of PS-MS and other direct analysis methods is the elimination of both derivatization and liquid chromatography, reducing the analysis time from many minutes to less than one. nih.govrestek.com Despite the minimal sample preparation, the use of deuterated internal standards remains essential for accurate quantification. nih.govresearchgate.net Studies have demonstrated that direct analysis methods can achieve excellent linearity (R² > 0.95) and reproducibility (RSD ~10%) for a range of acylcarnitines, with limits of quantitation well below clinically relevant thresholds. nih.gov

ParameterSerum SamplesWhole Blood SamplesSource
Optimal Spray Solvent Methanol/Water/Formic Acid (80:20:0.1)Acetonitrile/Water (90:10) nih.govnih.gov
Optimal Sample Volume 0.5 µL0.5 µL nih.gov
Achieved Linearity (R²) >0.95>0.95 nih.gov
Achieved Reproducibility (RSD) ~10%~10% nih.gov

Applications in Fundamental Biochemical and Cellular Research

Elucidation of Fatty Acid Oxidation and Transport Mechanisms

The carnitine shuttle is a crucial transport system that facilitates the entry of long-chain fatty acids from the cytosol into the mitochondrial matrix, where they undergo β-oxidation to produce energy. mhmedical.comnih.govnih.gov This process involves a series of enzymes and transporters, including carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2). mhmedical.comnih.gov

The functionality of the carnitine shuttle can be assessed by measuring the levels of various acylcarnitines, including lauroyl-L-carnitine. By using Lauroyl-L-carnitine-d3 Hydrochloride as an internal standard, researchers can accurately quantify the concentration of endogenous lauroyl-L-carnitine. This allows for the investigation of the shuttle's efficiency and the impact of various physiological or pathological conditions on its function. For instance, studies have shown that exogenous carnitine application can increase the levels of long-chain acylcarnitines like lauroyl-L-carnitine, indicating an enhanced transport of fatty acids into the mitochondria. nih.gov

Understanding how cells and tissues utilize different fatty acids as energy substrates is fundamental to metabolic research. Lauroyl-L-carnitine is an intermediate in the metabolism of lauric acid, a medium-chain fatty acid. While some medium-chain fatty acids can enter the mitochondria independently of the carnitine shuttle, the involvement of this system becomes more significant for longer-chain fatty acids. nih.gov

In vitro and preclinical studies often employ stable isotopes to trace the metabolic fate of substrates. While this compound itself is primarily an internal standard, its use is critical in studies that trace the metabolism of unlabeled lauric acid. By accurately measuring the resulting lauroyl-L-carnitine pool, researchers can determine the rate of its formation and subsequent metabolism, providing insights into the utilization of lauric acid as an energy source in different cell types or animal models.

Metabolic Flux Analysis with Stable Isotope Tracers

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov Stable isotope tracers are central to these studies, as they allow for the tracking of atoms through metabolic pathways.

By introducing a stable isotope-labeled substrate, such as ¹³C-labeled lauric acid, into a biological system, researchers can trace the flow of the labeled carbon atoms through the various pathways of lipid metabolism. isotope.com The incorporation of the label into downstream metabolites, including lauroyl-L-carnitine, is quantified by mass spectrometry. The use of this compound as an internal standard in these experiments is essential for obtaining accurate concentration data of the newly synthesized, labeled lauroyl-L-carnitine. This allows for the calculation of metabolic flux rates, providing a dynamic view of lipid metabolism.

The pool of acylcarnitines in a cell is highly dynamic, with constant synthesis and breakdown reflecting the balance between fatty acid uptake, oxidation, and storage. The turnover of specific acylcarnitines, such as lauroyl-L-carnitine, provides a window into the activity of related metabolic pathways.

Stable isotope-labeled tracers can be used to measure the rate of acylcarnitine turnover. For example, by introducing a labeled precursor, the rate of appearance and disappearance of labeled lauroyl-L-carnitine can be monitored over time. Accurate quantification of the endogenous lauroyl-L-carnitine pool, facilitated by this compound, is a prerequisite for such kinetic studies. This approach can reveal how different physiological states or disease processes affect the dynamics of acylcarnitine metabolism. Studies using d3-carnitine have shown its rapid uptake into muscle cells and its conversion to d3-acetylcarnitine, highlighting the dynamic nature of carnitine metabolism. nih.govnih.gov

Research into Enzymatic Activities and Metabolic Regulation

The precise measurement of substrate and product concentrations is fundamental to studying enzyme kinetics and metabolic regulation. The enzymes involved in the carnitine shuttle and β-oxidation are tightly regulated to meet the energetic demands of the cell.

The use of this compound as an internal standard allows for the accurate quantification of lauroyl-L-carnitine in enzymatic assays. This is crucial for determining the kinetic parameters of enzymes such as CPT1 and CPT2, which are responsible for the formation and breakdown of lauroyl-L-carnitine, respectively. Furthermore, by accurately measuring changes in the levels of lauroyl-L-carnitine in response to various stimuli or genetic manipulations, researchers can gain insights into the regulatory mechanisms that control fatty acid oxidation. For example, studies have investigated the kinetics of carnitine and acylcarnitines in different physiological states, which relies on precise analytical methods. nih.gov

Studies of Acyl-CoA Dehydrogenases and Carnitine Palmitoyltransferases in Research Contexts

Acyl-CoA dehydrogenases (ACADs) and carnitine palmitoyltransferases (CPTs) are pivotal enzyme families in the mitochondrial beta-oxidation of fatty acids. Deficiencies in these enzymes lead to a group of inherited metabolic disorders known as fatty acid oxidation disorders (FAODs). Lauroyl-L-carnitine, as a long-chain acylcarnitine, is intrinsically linked to the function and study of these enzymes.

Acyl-CoA Dehydrogenases (ACADs):

ACADs are a class of flavoenzymes that catalyze the initial dehydrogenation step in each cycle of fatty acid beta-oxidation. wikipedia.org There are several ACADs with varying specificities for fatty acyl-CoA substrates of different chain lengths: short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases. utah.edunih.gov In the context of lauroyl-L-carnitine, the relevant enzyme is long-chain acyl-CoA dehydrogenase (LCAD), which acts on acyl-CoAs with chain lengths greater than C12. utah.edu While lauroyl-CoA (the activated form of lauric acid) is the direct substrate for LCAD, the levels of lauroyl-L-carnitine in biological samples can reflect the flux through this pathway. In disorders like LCAD deficiency, the impaired oxidation of long-chain fatty acids can lead to the accumulation of long-chain acylcarnitines, including lauroyl-L-carnitine. The use of this compound as an internal standard allows for the precise measurement of endogenous lauroyl-L-carnitine, aiding in the diagnosis and monitoring of such conditions.

Carnitine Palmitoyltransferases (CPTs):

The carnitine shuttle, essential for the transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation, is mediated by two key enzymes: CPT1 and CPT2. proteopedia.orgcolumbia.edu CPT1, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines. CPT2, on the inner mitochondrial membrane, reverses this reaction, regenerating the acyl-CoA for oxidation. columbia.edumdpi.com Lauroyl-L-carnitine is a product of CPT1 activity and a substrate for CPT2. Therefore, studying the levels and turnover of lauroyl-L-carnitine provides insights into the activity of the carnitine shuttle. In research, assays measuring the conversion of lauroyl-CoA to lauroyl-L-carnitine can be used to determine CPT1 activity, while the reverse reaction is used to assess CPT2 activity. The deuterated standard, this compound, is crucial for accurately quantifying the enzymatic products in these assays using mass spectrometry.

Enzyme FamilySpecific Enzyme(s)Role in Relation to Lauroyl-L-carnitineResearch Application
Acyl-CoA DehydrogenasesLong-chain acyl-CoA dehydrogenase (LCAD)Lauroyl-CoA is a substrate for LCAD. Lauroyl-L-carnitine levels can reflect pathway flux.Quantification of lauroyl-L-carnitine using its deuterated form helps in studying metabolic blocks in LCAD deficiency.
Carnitine PalmitoyltransferasesCarnitine Palmitoyltransferase I (CPT1)Catalyzes the formation of lauroyl-L-carnitine from lauroyl-CoA.Used in enzyme activity assays to determine CPT1 function.
Carnitine Palmitoyltransferase II (CPT2)Catalyzes the conversion of lauroyl-L-carnitine back to lauroyl-CoA in the mitochondrial matrix.Used in enzyme activity assays to determine CPT2 function.

Investigation of Carnitine Acyltransferase Functions and Kinetic Parameters

Carnitine acyltransferases are a broader family of enzymes that, in addition to CPTs, includes carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (COT), each with specificity for different acyl-chain lengths. proteopedia.org While CrAT preferentially handles short-chain acyl groups, its substrate specificity has been a subject of detailed kinetic studies.

Research on carnitine acetyltransferase from pigeon breast muscle has shown that this enzyme can transfer acyl groups up to 10 carbon atoms in length. nih.govnih.gov However, acyl-CoA derivatives with 12 or more carbon atoms, such as lauroyl-CoA, act as potent reversible inhibitors of CrAT. nih.govnih.gov This inhibition is competitive with respect to acetyl-CoA. nih.govnih.gov These findings suggest the presence of a hydrophobic site on the enzyme that can bind longer acyl chains, which in turn interferes with the binding of the natural substrate. nih.govnih.gov

While specific kinetic constants (K_m and V_max) for the interaction of lauroyl-L-carnitine with various carnitine acyltransferases are not extensively documented in publicly available literature, the inhibitory effect of its corresponding acyl-CoA on CrAT provides valuable insight into the enzyme's mechanism and regulation. The use of this compound in metabolomic studies allows for the precise measurement of acylcarnitine profiles, which can indirectly inform on the in vivo activity and substrate preferences of these enzymes under various physiological and pathological conditions.

Cellular and Tissue-Specific Metabolic Investigations Using Preclinical Models

The application of this compound extends to cellular and animal models, enabling researchers to probe metabolic processes in a more integrated biological context.

Application in in vitro Cell Culture Studies (e.g., Permeabilization of Enterocytes for Probe Delivery)

A notable application of lauroyl-L-carnitine is its use as a surfactant to permeabilize cell membranes in in vitro models. A study by Danielsen and Hansen (2017) demonstrated that lauroyl-L-carnitine can effectively permeabilize porcine enterocytes in a mucosal explant system. caymanchem.com This property allows for the delivery of polar molecules, which would otherwise be impermeable to the cell membrane, into the cell interior.

In their research, lauroyl-L-carnitine was used to facilitate the entry of the fluorescent probe lucifer yellow into enterocytes. caymanchem.com This technique is valuable for studying intestinal transport mechanisms and for screening the effects of potential drug absorption enhancers. The study also revealed that while permeabilizing the cells, lauroyl-L-carnitine profoundly altered the dynamic properties of the cell membranes. This compound can be used as an internal standard in such experiments to accurately quantify the uptake and distribution of the unlabeled lauroyl-L-carnitine within the cells or tissue explants.

In Vitro Application of Lauroyl-L-carnitine
Model System Porcine jejunal mucosal explants
Compound Used Lauroyl-L-carnitine
Observed Effect Permeabilization of enterocyte cell membranes
Delivered Probe Lucifer yellow (polar fluorescent tracer)
Significance Allows for the study of intestinal transport and the screening of permeation enhancers.
Reference Danielsen, E.M., and Hansen, G.H. (2017). Tissue Barriers.

Mechanistic Studies in Animal Models for Basic Metabolic Understanding

In animal models, L-carnitine and its acyl esters are widely studied for their roles in metabolic regulation. While specific mechanistic studies using lauroyl-L-carnitine as a primary investigational tool are not extensively reported, the broader research on L-carnitine supplementation provides a framework for understanding its potential applications.

Studies in animal models of metabolic syndrome, such as diet-induced obesity in mice, have shown that L-carnitine supplementation can ameliorate many features of the condition, including weight gain, glucose intolerance, and hyperlipidemia. Furthermore, L-carnitine administration has been shown to prevent the progression of non-alcoholic steatohepatitis (NASH) in a mouse model by upregulating mitochondrial beta-oxidation and the antioxidant system. In the context of skeletal muscle, L-carnitine has been investigated for its role in mitigating oxidative stress and muscle atrophy. nih.govmdpi.com

The role of this compound in these types of studies is primarily as a component of a larger panel of deuterated acylcarnitine standards. This panel allows for comprehensive acylcarnitine profiling by LC-MS/MS, providing a detailed snapshot of fatty acid and amino acid metabolism. By accurately quantifying changes in the acylcarnitine pool, including lauroyl-L-carnitine, in response to genetic modifications, dietary interventions, or drug treatments, researchers can gain mechanistic insights into the underlying metabolic pathways. For instance, an increase in the ratio of lauroyl-L-carnitine to free carnitine could indicate a bottleneck in the beta-oxidation of long-chain fatty acids.

While direct in vivo metabolic fate studies of lauroyl-L-carnitine are not as common as those for L-carnitine itself, the use of its deuterated form as an internal standard is indispensable for the reliable quantification of acylcarnitine profiles in preclinical metabolic research.

Perspectives and Future Directions in Lauroyl L Carnitine D3 Hydrochloride Research

Development of Novel Analytical Techniques for Enhanced Sensitivity and Throughput

The quantification of acylcarnitines, including lauroyl-L-carnitine, is pivotal in the diagnosis and monitoring of various metabolic disorders. Lauroyl-L-carnitine-d3 Hydrochloride plays a crucial role as an internal standard in mass spectrometry-based analytical methods, which are the gold standard for acylcarnitine profiling. clearsynth.com The development of novel analytical techniques is geared towards enhancing sensitivity, specificity, and throughput.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique has become a cornerstone for the analysis of acylcarnitines. uit.no The continuous development of UHPLC-MS/MS methods focuses on several key areas:

Separation of Isomers: A significant challenge in acylcarnitine analysis is the presence of isomers, which have the same mass and are therefore indistinguishable by mass spectrometry alone. Novel chromatographic methods, such as those employing different column chemistries (e.g., C18, amide columns) and optimized mobile phase compositions, are being developed to achieve the separation of these isomeric species. uit.no For instance, methods that can distinguish between butyrylcarnitine (B1668139) and isobutyrylcarnitine (B1203888) (C4 isomers) and 2-methylbutyrylcarnitine (B1244155) and isovalerylcarnitine (B1198194) (C5 isomers) have been established. uit.no This separation is crucial for accurate diagnosis as different isomers can have distinct metabolic origins and clinical implications.

Increased Sensitivity: The ability to detect and quantify very low concentrations of acylcarnitines is essential, especially when analyzing samples with limited volume or from specific cellular compartments. Advances in mass spectrometer technology, such as improved ionization sources and detectors, contribute to achieving lower limits of detection, often in the picogram per milliliter (pg/mL) range. uit.no

High-Throughput Analysis: In large-scale metabolomics studies and newborn screening programs, the ability to process a large number of samples in a short time is critical. Novel methods aim to reduce chromatographic run times without compromising the quality of the data. This is often achieved through the use of shorter columns with smaller particle sizes and faster gradient elutions. uit.noacs.org

Advanced Mass Spectrometry Techniques: Beyond conventional tandem mass spectrometry, newer approaches are being explored:

High-Resolution Mass Spectrometry (HRMS): HRMS provides more accurate mass measurements, which can aid in the identification of unknown acylcarnitines and reduce interferences from other molecules in the sample. researchgate.net Techniques like Parallel Reaction Monitoring (PRM) on HRMS instruments offer a combination of high selectivity and sensitivity, rivaling the traditional Multiple Reaction Monitoring (MRM) on triple quadrupole instruments. researchgate.net

Ion Mobility Mass Spectrometry: This technique separates ions based on their size and shape, providing an additional dimension of separation that can help to resolve isomeric and isobaric acylcarnitines.

The use of deuterated internal standards like this compound is indispensable in these advanced methods. They co-elute with the analyte of interest and experience similar ionization and fragmentation, effectively correcting for variations in sample preparation, injection volume, and instrument response. clearsynth.com However, it is important to consider potential issues such as deuterium-hydrogen exchange and chromatographic shifts that can sometimes occur with deuterated standards. hilarispublisher.com

Table 1: Comparison of Analytical Techniques for Acylcarnitine Analysis

FeatureTandem MS (Flow Injection)UHPLC-MS/MSHigh-Resolution MS (HRMS)
Separation of Isomers NoYesYes (with chromatography)
Sensitivity GoodExcellentExcellent
Throughput HighMedium to HighMedium
Specificity GoodExcellentSuperior
Primary Application Newborn ScreeningTargeted Quantification, ResearchUntargeted Metabolomics, Isomer Analysis

Expansion of Research into Diverse Biological Systems and Pathophysiological Models

The utility of this compound as an internal standard facilitates the accurate measurement of lauroyl-L-carnitine in a wide array of biological systems and disease models. This, in turn, allows researchers to investigate the role of long-chain acylcarnitines in various physiological and pathophysiological processes.

Cell Culture Models:

Mitochondrial Function and Dysfunction: L-carnitine and its acylated derivatives are fundamental for mitochondrial fatty acid oxidation. plos.org Cell culture models, such as C2C12 myotubes, are used to study the impact of acylcarnitine accumulation on mitochondrial function, oxidative stress, and cell viability. nih.govresearchgate.net For example, studies have shown that L-carnitine can protect cells from oxidative stress-induced cell death. nih.gov The precise quantification of intracellular and extracellular lauroyl-L-carnitine, using this compound as a standard, can provide insights into the mechanisms of lipotoxicity and the protective effects of various interventions.

Cancer Cell Metabolism: Cancer cells exhibit altered metabolism, often characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Research has explored the role of L-carnitine in cancer cell proliferation, with some studies suggesting it can selectively inhibit the growth of certain cancer cell lines, such as HepG2 human hepatoma cells. plos.org Accurate measurement of acylcarnitine profiles in cancer cells can help to elucidate the metabolic reprogramming that occurs during tumorigenesis.

Intestinal Permeability: Lauroyl-L-carnitine itself has been used as a surfactant to permeabilize porcine enterocytes for the delivery of polar molecules in experimental settings. caymanchem.com This highlights a potential application in studying drug absorption and intestinal barrier function. The use of its deuterated counterpart as an internal standard would be essential for quantifying its uptake and effects in such models.

Animal Models:

Metabolic Diseases: Animal models of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) are crucial for understanding the pathogenesis of these conditions. nih.gov Studies in diabetic rats have shown that L-carnitine supplementation can improve metabolic parameters. nih.gov Profiling of acylcarnitines, including lauroyl-L-carnitine, in plasma and tissues of these animals provides a window into the alterations in fatty acid metabolism that accompany these diseases. nih.gov The use of this compound ensures the reliability of these measurements.

Cardiovascular Disease: Alterations in acylcarnitine levels have been implicated in cardiovascular diseases such as heart failure. nih.gov Animal models of heart failure are used to investigate the metabolic remodeling that occurs in the heart and to test potential therapeutic interventions. Accurate quantification of long-chain acylcarnitines is critical in these studies.

Neurodegenerative Diseases: Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. Animal models of these conditions are used to explore the role of impaired energy metabolism in neuronal cell death. nih.gov L-carnitine has been shown to have neuroprotective effects in some of these models. nih.gov Acylcarnitine profiling in brain tissue and cerebrospinal fluid can provide valuable biomarkers and mechanistic insights.

Inherited Metabolic Disorders: Animal models of inborn errors of metabolism, such as fatty acid oxidation defects, are invaluable for understanding the pathophysiology of these rare diseases and for developing new treatments. Acylcarnitine analysis is a primary diagnostic tool in this context. researchgate.net

Contribution to Systems Biology and Integrative Metabolomics Studies for Mechanistic Discoveries

Systems biology aims to understand the complex interactions within a biological system as a whole. Metabolomics, the comprehensive analysis of metabolites in a biological sample, is a key component of systems biology. mdpi.com The accurate and precise quantification of metabolites, facilitated by the use of stable isotope-labeled internal standards like this compound, is fundamental to the success of these approaches.

Integrative "Omics":

Modern biomedical research is increasingly relying on an integrative "multi-omics" approach, combining data from genomics, transcriptomics, proteomics, and metabolomics to gain a more complete picture of a disease state. mdpi.com For example, an integrated analysis of transcriptomic and metabolomic data from placental cells has been used to understand the impact of fatty acids on placental metabolism. mdpi.com Acylcarnitine profiles are often a key part of the metabolomic data in such studies. The high-quality quantitative data for lauroyl-L-carnitine and other acylcarnitines, obtained using deuterated internal standards, is essential for building accurate metabolic models and for identifying key pathways and regulatory nodes.

Biomarker Discovery and Disease Phenotyping:

Metabolomic profiling of acylcarnitines has been used to identify potential biomarkers for various diseases and to stratify patients into different subgroups. For instance, distinct acylcarnitine signatures have been identified in different clinical phenotypes of major depressive disorder, suggesting a role for altered mitochondrial energetics in the pathophysiology of this condition. nih.gov Similarly, elevated levels of long-chain acylcarnitines have been associated with heart failure. nih.gov The reliability of these potential biomarkers depends on the robustness of the analytical methods used for their quantification, which is greatly enhanced by the use of appropriate internal standards.

Elucidating Metabolic Pathways:

By accurately measuring changes in the levels of specific acylcarnitines in response to genetic modifications, drug treatments, or dietary interventions, researchers can gain a deeper understanding of the regulation of metabolic pathways. For example, by using a low-carnitine tilapia model, researchers were able to elucidate the distinct metabolic roles of L-carnitine and its optical isomer, D-carnitine. researchgate.net Such studies rely on precise measurements of acylcarnitine concentrations.

Q & A

Q. How can the structural identity of Lauroyl-L-carnitine-d3 Hydrochloride be confirmed in experimental settings?

  • Methodology :
    • Use high-resolution mass spectrometry (HRMS) to verify the molecular formula (C19D3H35ClNO4) and isotopic purity. The deuterium labeling (d3) should produce a +3 Da shift compared to the non-deuterated form .
    • Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to confirm the lauroyl (C12) chain and carnitine backbone. The absence of proton signals at deuterated positions (e.g., methyl groups) confirms isotopic labeling .
    • Infrared Spectroscopy (IR) : Validate functional groups (e.g., carbonyl, quaternary ammonium) via characteristic absorption bands (e.g., 1720 cm<sup>-1</sup> for ester carbonyl) .

Q. What are standard protocols for preparing this compound solutions for in vitro assays?

  • Methodology :
    • Solubility : Dissolve in 50% acetonitrile/water (v/v) at 10 mM, as deuterated acylcarnitines exhibit better solubility in polar aprotic solvents .
    • Storage : Aliquot and store at -80°C to prevent hydrolysis of the ester bond. Avoid freeze-thaw cycles by using single-use aliquots .
    • Quality Control : Pre-test solubility and stability via LC-MS. Monitor degradation products (e.g., free carnitine) using a C18 column with 0.1% formic acid in mobile phases .

Q. How is this compound used as an internal standard in metabolite quantification?

  • Methodology :
    • Spike-and-Recovery : Add a known concentration (e.g., 1 µM) to biological samples (plasma, urine) to correct for matrix effects. Use deuterated analogs (d3) to minimize ion suppression in LC-MS .
    • Calibration Curve : Prepare a 5-point curve (0.1–10 µM) with the deuterated compound. Ensure linearity (R<sup>2</sup> > 0.99) and precision (%CV < 15%) across replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s stability data across different matrices?

  • Methodology :
    • Matrix-Specific Stability Testing : Compare degradation rates in plasma vs. buffer solutions using accelerated stability studies (e.g., 24 hrs at 4°C, 25°C, 37°C). Hydrolysis is pH-dependent; adjust buffers to physiological pH (7.4) .
    • Cross-Validation : Use orthogonal techniques (e.g., LC-MS vs. enzymatic assays) to quantify intact compound vs. degradation products. For example, enzymatic hydrolysis with carnitine palmitoyltransferase may confirm bioactivity loss .

Q. What experimental designs are optimal for studying this compound’s role in fatty acid oxidation (FAO) pathways?

  • Methodology :
    • Isotopic Tracing : Combine with <sup>13</sup>C-palmitate to track FAO flux in mitochondria. Measure deuterated vs. non-deuterated acylcarnitine ratios via LC-MS to assess β-oxidation efficiency .
    • Knockdown Models : Use siRNA targeting CPT1A (carnitine palmitoyltransferase 1A) in hepatocytes. Compare deuterated acylcarnitine accumulation to validate specificity in FAO inhibition .

Q. How should researchers validate analytical methods for this compound in compliance with pharmacopeial standards?

  • Methodology :
    • Compendial Alignment : Follow USP guidelines for fatty acid analogs (e.g., fatty acid composition testing via GC-FID) .
    • Validation Parameters :
  • Specificity : Resolve from structural analogs (e.g., decanoyl-/myristoyl-carnitine) using a HILIC column with 2 mM ammonium formate .
  • Accuracy/Precision : Achieve ≤10% error in spike-recovery assays across three concentration levels .

Q. What strategies mitigate batch-to-batch variability in deuterated this compound synthesis?

  • Methodology :
    • Isotopic Purity Assessment : Use HRMS to ensure ≥98% deuterium incorporation (per supplier specifications in ).
    • Synthetic Optimization : Employ deuterated lauroyl chloride (d3) in esterification reactions, monitored by <sup>2</sup>H-NMR to confirm site-specific labeling .

Q. How can this compound be applied in fluxomics studies of metabolic disorders?

  • Methodology :
    • Dynamic Metabolomics : Administer deuterated compound to patient-derived fibroblasts. Model turnover rates using kinetic flux profiling (KFP) to identify bottlenecks in FAO .
    • Data Integration : Correlate with transcriptomic data (e.g., CPT1A expression) to distinguish primary vs. secondary metabolic defects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.